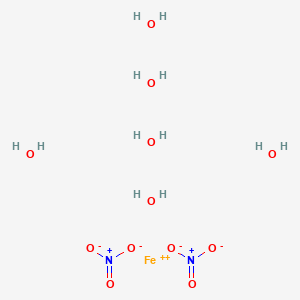

Nitric acid, iron(3+) salt, heptacosahydrate

Description

Properties

CAS No. |

13520-68-8 |

|---|---|

Molecular Formula |

FeH3NO4 |

Molecular Weight |

136.87 g/mol |

IUPAC Name |

iron;nitric acid;hydrate |

InChI |

InChI=1S/Fe.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

KEGBYCLAWQSLDY-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

Other CAS No. |

13520-68-8 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Ferrous Nitrate Hexahydrate

Direct Reaction Pathways for Controlled Synthesis

The most straightforward method for synthesizing ferrous nitrate (B79036) is the direct reaction of elemental iron with nitric acid. However, the success of this pathway is highly dependent on the precise control of several reaction parameters to prevent the formation of undesired byproducts, primarily ferric nitrate.

The reaction between iron and nitric acid is a redox process where the reaction products are governed by factors such as acid concentration, temperature, and stoichiometry.

The reaction of iron with dilute nitric acid can proceed via several pathways, leading to different reduction products of nitric acid alongside the formation of ferrous nitrate. The specific stoichiometry depends on the reaction conditions. One common, idealized reaction yielding nitric oxide is:

3 Fe + 8 HNO₃ + 12 H₂O → 3 Fe(NO₃)₂(H₂O)₆ + 2 NO wikipedia.org

Under different conditions, particularly with cold, dilute nitric acid, the reduction of the nitrate ion can proceed further, producing ammonium (B1175870) nitrate or ammonium nitrite (B80452). quora.comscispace.com An example of such a reaction is:

4Fe + 10HNO₃ → 4Fe(NO₃)₂ + NH₄NO₃ + 3H₂O quora.com

These equations highlight the complexity of the reaction, where controlling the molar ratios of the reactants is essential for maximizing the yield of the desired ferrous nitrate.

The concentration of nitric acid is arguably the most critical factor in the synthesis of ferrous nitrate. It directly influences the oxidation state of the resulting iron salt.

Dilute Nitric Acid: The use of cold, dilute nitric acid is essential for the preferential formation of ferrous nitrate (Fe²⁺). wikipedia.orgscispace.com Research has shown that nitric acid with a specific gravity up to 1.05 produces ferrous nitrate. scispace.comgoogle.com

Concentrated Nitric Acid: In contrast, concentrated nitric acid is a strong oxidizing agent and will oxidize iron to the ferric state (Fe³⁺), yielding ferric nitrate, Fe(NO₃)₃. quora.comquora.com Furthermore, highly concentrated nitric acid can cause passivation, where a thin, non-reactive layer of iron oxide (such as Fe₂O₃ or Fe₃O₄) forms on the metal surface, preventing further reaction with the acid. quora.comechemi.comwikipedia.org

The effect of nitric acid concentration on the primary iron nitrate product is summarized in the table below, based on historical research findings. scispace.com

| Nitric Acid Specific Gravity | Primary Iron Nitrate Product | Oxidation State of Iron |

| 1.034 | Ferrous Nitrate | Fe²⁺ |

| 1.073 | Mixture of Ferrous and Ferric Nitrate | Fe²⁺ and Fe³⁺ |

| 1.115 | Ferric Nitrate | Fe³⁺ |

To mitigate oxidation, reactions should be conducted while maintaining a pH greater than 4.

Temperature control is vital for two main reasons: preventing the oxidation of Fe²⁺ to Fe³⁺ and selectively crystallizing the desired hydrate (B1144303).

The reaction of iron with nitric acid is exothermic, and localized increases in temperature can promote the formation of ferric nitrate. Therefore, the reaction is typically carried out at cold temperatures, often between 5–10°C, to dissipate heat effectively.

The specific hydrate of ferrous nitrate that crystallizes from the solution is also temperature-dependent.

Nonahydrate (Fe(NO₃)₂·9H₂O): Crystallization at sub-zero temperatures, particularly below -10°C, favors the formation of the nonahydrate. wikipedia.org

Hexahydrate (Fe(NO₃)₂·6H₂O): The nonahydrate is less stable and readily loses water at ambient conditions to form the more stable hexahydrate. wikipedia.org The hexahydrate itself melts at 60.5°C. crystalls.info Therefore, after initial crystallization at low temperatures, allowing the product to warm to room temperature facilitates the conversion to the desired hexahydrate form.

Reaction of Elemental Iron with Nitric Acid under Defined Conditions

Indirect Synthetic Routes and Precursor Transformations

An alternative to the direct use of elemental iron involves the conversion of various iron(II) compounds using nitric acid. These methods can sometimes offer better control over the reaction and yield products with fewer oxidative impurities.

Iron(II) compounds such as oxides, sulfides, hydroxides, and carbonates can be used as starting materials. crystalls.info The reaction is typically a straightforward acid-base or displacement reaction. Small portions of the iron(II) compound are added to nitric acid until the reaction is complete, indicated by the cessation of gas evolution (for carbonates and sulfides) or the complete dissolution of the solid. crystalls.info As with direct synthesis, using dilute nitric acid and maintaining low temperatures is advisable to prevent oxidation to the ferric state.

The stoichiometric equations for these transformations are presented below.

| Precursor | Stoichiometric Equation | Reference(s) |

| Iron(II) Oxide | FeO + 2HNO₃ → Fe(NO₃)₂ + H₂O | crystalls.info |

| Iron(II) Sulfide | FeS + 2HNO₃ → Fe(NO₃)₂ + H₂S(g) | crystalls.infodoubtnut.com |

| Iron(II) Hydroxide (B78521) | Fe(OH)₂ + 2HNO₃ → Fe(NO₃)₂ + 2H₂O | crystalls.infowebqc.org |

| Iron(II) Carbonate | FeCO₃ + 2HNO₃ → Fe(NO₃)₂ + H₂O + CO₂(g) |

Metathesis Reactions Involving Iron(II) Salts

Metathesis reactions, also known as double displacement reactions, offer a common and effective route for the synthesis of ferrous nitrate hexahydrate. libretexts.org This method involves the exchange of ions between two soluble salt reactants to form a new soluble salt and an insoluble precipitate. The general principle relies on the careful selection of starting materials where one of the products, other than the desired ferrous nitrate, is insoluble in the reaction medium, thus driving the reaction to completion.

A frequently employed metathesis reaction involves the combination of iron(II) sulfate (B86663) and lead(II) nitrate. brainly.com In this reaction, aqueous solutions of the two salts are mixed, leading to the formation of soluble iron(II) nitrate and a solid precipitate of lead(II) sulfate. brainly.com The insolubility of lead(II) sulfate facilitates its easy removal from the solution by filtration, leaving behind the aqueous ferrous nitrate. The balanced chemical equation for this reaction is:

FeSO₄(aq) + Pb(NO₃)₂(aq) → Fe(NO₃)₂(aq) + PbSO₄(s) brainly.com

Similarly, iron(II) chloride can be reacted with silver nitrate to produce ferrous nitrate and a precipitate of silver chloride. ck12.org The balanced chemical equation is:

FeCl₂(aq) + 2AgNO₃(aq) → Fe(NO₃)₂(aq) + 2AgCl(s) ck12.org

Another variation of this method utilizes iron(II) sulfate with calcium nitrate. crystalls.info This reaction yields ferrous nitrate and a precipitate of calcium sulfate.

The choice of reactants is often guided by the solubility of the resulting byproducts and the desired purity of the final ferrous nitrate solution. For instance, using lead-based reactants introduces lead waste, which requires careful handling and disposal.

Below is a table summarizing common metathesis reactions for the synthesis of ferrous nitrate.

| Reactant 1 | Reactant 2 | Products | Insoluble Byproduct |

| Iron(II) Sulfate (FeSO₄) | Lead(II) Nitrate (Pb(NO₃)₂) | Iron(II) Nitrate (Fe(NO₃)₂), Lead(II) Sulfate (PbSO₄) | Lead(II) Sulfate |

| Iron(II) Chloride (FeCl₂) | Silver Nitrate (AgNO₃) | Iron(II) Nitrate (Fe(NO₃)₂), Silver Chloride (AgCl) | Silver Chloride |

| Iron(II) Sulfate (FeSO₄) | Calcium Nitrate (Ca(NO₃)₂) | Iron(II) Nitrate (Fe(NO₃)₂), Calcium Sulfate (CaSO₄) | Calcium Sulfate |

Strategies for Mitigating Undesired Oxidation during Synthesis

A significant challenge in the synthesis and handling of ferrous nitrate hexahydrate is the susceptibility of the iron(II) ion to oxidation to iron(III) by atmospheric oxygen. dovepress.comechemi.com This oxidation process can lead to the formation of ferric nitrate and other iron(III) compounds, thereby contaminating the desired product. Several strategies are employed to minimize or prevent this unwanted oxidation.

Maintenance of Inert Atmosphere Conditions

Conducting the synthesis under an inert atmosphere is a primary strategy to exclude oxygen and prevent the oxidation of Fe(II). testbook.comwikipedia.org This is typically achieved by using standard Schlenk line techniques or by working in a glovebox filled with an inert gas such as nitrogen or argon. geoscienceworld.orgscielo.br By displacing oxygen from the reaction vessel, the potential for the oxidation of the ferrous ion is significantly reduced. Research has shown that bubbling nitrogen gas through the reaction mixture not only protects against oxidation but can also influence the particle size in nanoparticle synthesis. dovepress.com The use of a vacuum oven backfilled with nitrogen has also been reported to prevent oxidation during heating steps in related syntheses. geoscienceworld.org

Application of Stabilizing Agents to Preserve Iron(II) Species

The addition of stabilizing agents to the reaction mixture can effectively preserve the iron(II) state. These agents can act as reducing agents or as complexing agents that protect the Fe(II) ion.

Reducing Agents: Certain compounds can be added to the solution to reduce any Fe(III) that may form back to Fe(II). Finely distributed iron powder can act as a reducing agent, where the reaction 2 Fe(III) + Fe → 3 Fe(II) occurs. stackexchange.com Other reducing agents like ascorbic acid and hydrazine (B178648) have also been shown to stabilize Fe(II) solutions. scirp.org

Complexing Agents and pH Control: The stability of iron(II) solutions is also highly dependent on pH. Acidic conditions generally inhibit the oxidation of Fe(II) to Fe(III). echemi.comsciencemadness.org This is because the oxidation potential of the Fe(III)/Fe(II) couple is lower in acidic solutions. Therefore, maintaining a low pH during synthesis and storage can help stabilize the ferrous nitrate. Citric acid and other similar compounds can act as chelating agents, forming stable complexes with iron ions and keeping them in solution, which can also help prevent precipitation of iron hydroxides. google.com

The following table provides examples of stabilizing agents and their mechanisms.

| Stabilizing Agent | Mechanism of Action |

| Nitrogen/Argon Gas | Creates an inert atmosphere, excluding oxygen. geoscienceworld.orgscielo.br |

| Iron Powder | Acts as a reducing agent to convert Fe(III) back to Fe(II). stackexchange.com |

| Ascorbic Acid | Acts as a reducing agent. |

| Hydrazine | Acts as a reducing agent. scirp.org |

| Acids (e.g., Nitric Acid) | Lowers the pH, which inhibits the oxidation of Fe(II). echemi.comsciencemadness.org |

| Citric Acid | Forms soluble complexes with iron ions, preventing precipitation. google.com |

Green Chemistry Approaches for Ferrous Nitrate Hexahydrate Precursor Utilization

In recent years, there has been a growing interest in developing environmentally friendly "green" methods for the synthesis of chemical compounds and materials. In the context of ferrous nitrate, green chemistry principles are primarily applied to the utilization of ferrous nitrate as a precursor in the synthesis of other materials, such as iron oxide nanoparticles. These approaches focus on using non-toxic, renewable, and environmentally benign reagents and solvents.

Plant extracts have emerged as a popular choice for the green synthesis of iron oxide nanoparticles from iron salt precursors, including ferrous nitrate. nih.gov Extracts from various plant sources, such as cabbage leaves, Egeria densa, and Roselle hibiscus fruit, contain phytochemicals like polyphenols, flavonoids, and organic acids. mdpi.comresearchgate.netisg-journal.com These biomolecules can act as both reducing and capping/stabilizing agents in the nanoparticle synthesis process. nih.gov For example, an aqueous extract of Egeria densa has been successfully used to synthesize iron oxide nanoparticles from ferrous sulfate. mdpi.com

The use of polysaccharides, such as starch, also represents a green synthetic route. confer.cz These natural polymers can serve as templates or stabilizing agents in the formation of nanoparticles.

A significant advantage of these green synthesis methods is the avoidance of hazardous chemicals that are often used in conventional synthesis routes. mdpi.com Furthermore, these methods are often cost-effective and can be performed under mild reaction conditions. nih.gov Research has also explored the use of microbial bioflocculants in the synthesis of iron nanoparticles from iron precursors, offering another sustainable and efficient approach. nih.gov

The following table summarizes some green chemistry approaches for the utilization of iron salt precursors.

| Precursor | Green Reagent | Product | Role of Green Reagent |

| Ferrous Sulfate | Egeria densa extract | Iron Oxide Nanoparticles | Reducing and capping agent mdpi.com |

| Ferric Nitrate Hexahydrate | Roselle hibiscus fruit extract | Iron Oxide Nanoparticles | Reducing and capping agent researchgate.net |

| Ferric Nitrate | Cabbage leaf extract | Iron Oxide Nanoparticles | Reducing and capping agent isg-journal.com |

| Ferric Nitrate Nonahydrate | Green tea leaves extract | Iron Oxide Nanoparticles | Precipitating and reducing agent confer.cz |

| Ferric Nitrate Nonahydrate | Starch solution | Iron Oxide Nanoparticles | Precipitating and stabilizing agent confer.cz |

Advanced Characterization Techniques and Spectroscopic Elucidation in Ferrous Nitrate Hexahydrate Research

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Raman and infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular vibrations within a compound. These vibrations are sensitive to the local chemical environment, bond strengths, and symmetry of the constituent ions and molecules, thus providing valuable structural insights.

Raman Spectroscopy of Crystalline and Hydrated Forms

In aqueous solutions, the [Fe(H₂O)₆]²⁺ ion typically exhibits Raman bands corresponding to the Fe-O stretching and H-O-H bending modes. The nitrate (B79036) ion, belonging to the D₃h point group in its free state, has four fundamental Raman-active modes. The most intense of these is the symmetric stretching mode (ν₁), typically observed around 1050 cm⁻¹. Other modes include the out-of-plane bend (ν₂) and the in-plane deformation (ν₄), while the asymmetric stretch (ν₃) is often weak in Raman spectra.

In the solid state, interactions within the crystal lattice, such as hydrogen bonding between the hydrated cation and the nitrate anions, can lead to shifts in the vibrational frequencies and the splitting of degenerate modes. For instance, the symmetry of the nitrate ion may be lowered from D₃h, resulting in the appearance of additional bands or the splitting of the ν₃ and ν₄ modes. Studies on aqueous solutions of other metal nitrates provide a basis for these expectations. researchgate.net

Infrared (IR) Spectroscopy for Ligand Vibration Modes

Similar to Raman spectroscopy, detailed experimental IR spectra specifically for pure ferrous nitrate hexahydrate are scarce in published literature. Nevertheless, the fundamental vibrational modes of the constituent ions, [Fe(H₂O)₆]²⁺ and NO₃⁻, are well-understood and can be predicted.

The IR spectrum is expected to show strong absorptions from the nitrate anion. The asymmetric stretching mode (ν₃) of the nitrate ion is particularly intense in the IR and typically appears in the 1350-1410 cm⁻¹ region for ionic nitrates. rsc.org The out-of-plane bending mode (ν₂) is found around 830 cm⁻¹, and the in-plane deformation (ν₄) is observed near 720 cm⁻¹. The symmetric stretch (ν₁), which is strong in the Raman spectrum, is often weak or forbidden in the IR spectrum of free nitrate ions but can become activated if the symmetry is lowered.

The coordinated water molecules in the [Fe(H₂O)₆]²⁺ cation give rise to characteristic IR bands. These include O-H stretching vibrations, typically observed as a broad band in the 3000-3600 cm⁻¹ region, and H-O-H bending vibrations around 1600-1630 cm⁻¹. aip.orgacs.org Additionally, lower frequency modes corresponding to the Fe-O stretching and bending vibrations of the aqua complex are expected. The interaction between the water ligands and the nitrate anions via hydrogen bonding would influence the position and shape of these bands.

Table 1: Expected Infrared Absorption Bands for Ferrous Nitrate Hexahydrate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | H₂O | 3000 - 3600 |

| H-O-H Bend | H₂O | 1600 - 1630 |

| Asymmetric N-O Stretch (ν₃) | NO₃⁻ | 1350 - 1410 |

| Symmetric N-O Stretch (ν₁) | NO₃⁻ | ~1050 (potentially weak) |

| Out-of-plane N-O Bend (ν₂) | NO₃⁻ | ~830 |

| In-plane N-O Bend (ν₄) | NO₃⁻ | ~720 |

| Fe-O Stretch/Bend | [Fe(H₂O)₆]²⁺ | < 600 |

X-ray Based Characterization for Crystalline and Electronic Structure

X-ray based techniques are indispensable for determining the crystal structure, elemental composition, and electronic states of materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific high-resolution XPS spectra for ferrous nitrate hexahydrate are not widely published, the principles of XPS analysis for Fe(II) compounds are well-established.

The Fe 2p region of the XPS spectrum is characteristic of the iron oxidation state. For high-spin Fe(II) compounds, the Fe 2p spectrum is complex due to multiplet splitting arising from the interaction between the core-hole and the unpaired 3d electrons. surfacesciencewestern.comrsc.org The Fe 2p₃/₂ peak for Fe(II) species typically appears in the binding energy range of 709-711 eV. surfacesciencewestern.com In addition to the main photoelectron peaks, shake-up satellite features are often observed at higher binding energies, which can be diagnostic for the Fe(II) oxidation state.

The N 1s spectrum would confirm the presence of nitrate, typically appearing around 407-408 eV. The O 1s spectrum would show contributions from both the nitrate anions and the water of hydration.

Table 3: Typical Binding Energies for Fe(II) Species in XPS

| Spectral Region | Fe(II) Species | Typical Binding Energy (eV) |

| Fe 2p₃/₂ | High-spin Fe(II) | 709 - 711 |

| N 1s | NO₃⁻ | 407 - 408 |

| O 1s | NO₃⁻ / H₂O | 531 - 533 |

Note: This table provides general binding energy ranges for Fe(II) and nitrate species. Specific values for ferrous nitrate hexahydrate may vary and are not available in the reviewed literature.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the electronic structure and local coordination environment of the absorbing atom. The technique involves tuning the X-ray energy across an absorption edge (e.g., the Fe L-edge) and measuring the absorption coefficient.

Specific NEXAFS spectra for ferrous nitrate hexahydrate have not been found in the surveyed literature. However, the Fe L-edge (2p → 3d transitions) NEXAFS spectrum is highly sensitive to the oxidation state, spin state, and ligand field of the iron center. For a high-spin Fe(II) compound like ferrous nitrate hexahydrate, the Fe L₃-edge spectrum is expected to exhibit a characteristic shape resulting from multiplet effects. nih.gov Theoretical calculations on other Fe(II) complexes show that the electronic spectra of low-spin, intermediate-spin, and high-spin states have distinct profiles. nih.gov The features in the NEXAFS spectrum could, in principle, be used to probe the unoccupied 3d orbitals and understand the covalent interactions between the Fe(II) ion and its ligands (water and nitrate ions).

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy serves as a cornerstone for visualizing the structure of materials derived from ferrous nitrate hexahydrate, from the microscale down to the atomic level.

High-Resolution Transmission Electron Microscopy (HR-TEM) is an indispensable tool for probing the nanostructural characteristics of materials synthesized using ferrous nitrate hexahydrate. Unlike bulk analysis methods, HR-TEM provides direct, real-space imaging of atomic arrangements, making it invaluable for identifying crystal structures, lattice defects, and the morphology of individual nanoparticles.

In research focused on creating iron-based nanomaterials, ferrous nitrate hexahydrate is often used as an iron precursor. For instance, in the synthesis of iron oxide nanoparticles, HR-TEM analysis reveals the crystalline nature of the resulting particles. science.gov Studies have shown that nanoparticles derived from iron nitrate precursors can form various phases, such as ferrihydrite, which can be identified through the lattice fringes observed in HR-TEM images. mdpi.com The spacing between these fringes can be measured and correlated with the known crystallographic planes of specific iron oxides, confirming the phase composition at the nanoscale. mdpi.com Furthermore, HR-TEM can elucidate the morphology of complex nanostructures, such as iron nitrate nanoparticles embedded within carbon nanofibers, providing crucial information on the dispersion and size of the catalytically active phase. lu.se

Table 1: Selected HR-TEM Findings in Research Utilizing Iron Nitrate Precursors

| Synthesized Material/Phase | Precursor | Key HR-TEM Observation | Reference |

|---|---|---|---|

| Ferrihydrite-like nanoparticles | Iron(III) nitrate | Poorly crystalline agglomerated clusters. Lattice spacings of 2.6Å and 1.5Å attributed to ferrihydrite. | mdpi.com |

| Iron Oxide Nanoparticles | Iron(III) nitrate nonahydrate | Formation of various iron oxide phases confirmed by lattice imaging. | rsc.org |

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of materials. When ferrous nitrate hexahydrate is used in synthesis, such as in the hydrothermal preparation of composite nanoparticles, SEM reveals the size, shape, and aggregation of the resulting particles. asme.org For example, research on ferrous nitrate/nickel oxide nanocomposites showed spherical morphologies for the nanoparticles. asme.org

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to provide elemental analysis of a sample. wikipedia.orgthermofisher.com It operates by detecting the characteristic X-rays emitted from a sample when struck by the electron beam. wikipedia.org This allows for the identification and quantification of the elements present in the material.

In the context of materials synthesized from ferrous nitrate hexahydrate, EDS is crucial for confirming the presence of iron (Fe), oxygen (O), and nitrogen (N). This confirms that the precursor's constituent elements are incorporated into the final product. For example, EDS analysis of iron oxide nanoparticles prepared from an iron nitrate precursor confirms the primary composition of iron and oxygen. mdpi.com The technique can also be used to create elemental maps, showing the spatial distribution of different elements within the sample, which is particularly useful for analyzing composite materials or identifying impurities. rsc.org

Table 2: Representative Elemental Composition from EDS Analysis of Iron Oxide Nanoparticles

| Element | Symbol | Atomic % (Example) | Purpose of Analysis | Reference |

|---|---|---|---|---|

| Iron | Fe | ~36% | Confirms presence and quantifies the primary metal. | mdpi.com |

| Oxygen | O | ~64% | Confirms oxide formation and stoichiometry. | mdpi.com |

Electron Energy Loss Spectroscopy (EELS) is a powerful technique performed in a transmission electron microscope that analyzes the energy distribution of electrons that have passed through a thin sample. dectris.com By measuring the energy lost by the electrons, EELS can provide information about the local atomic composition, electronic structure, and chemical bonding within the material at high spatial resolution. dectris.comaps.org

For iron-containing compounds, the EELS spectrum exhibits distinct edges corresponding to the excitation of core-level electrons of iron, such as the Fe L₂,₃ edge. The precise energy and shape of these edges are sensitive to the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the coordination environment of the iron atoms. This makes EELS a valuable tool for characterizing the electronic state of iron in materials derived from ferrous nitrate hexahydrate, especially in complex nanostructures or at interfaces where conventional methods may lack sufficient spatial resolution. sciengine.comfigshare.com

Magnetic and Electronic Characterization

Understanding the oxidation state and local electronic environment of the iron center is paramount. Mössbauer spectroscopy provides unparalleled insight into these properties.

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common subject. libretexts.org It can precisely determine the oxidation state, spin state, and coordination symmetry of iron atoms in a sample. wikipedia.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). libretexts.org

For ferrous nitrate hexahydrate, the iron is in the +2 oxidation state (Fe²⁺). High-spin Fe²⁺ compounds in an octahedral coordination environment, such as the hexa-aqua complex [Fe(H₂O)₆]²⁺ present in the solid state, are expected to exhibit characteristic Mössbauer parameters.

Isomer Shift (IS or δ): This parameter is related to the electron density at the nucleus. High-spin Fe²⁺ complexes typically show larger, more positive isomer shifts compared to their Fe³⁺ counterparts. For a typical high-spin octahedral Fe²⁺ complex, the IS value (relative to iron metal at room temperature) is generally in the range of +1.0 to +1.3 mm/s.

Quadrupole Splitting (QS or ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the nucleus. High-spin Fe²⁺ (a d⁶ ion) in an octahedral field has an asymmetric d-electron distribution, which creates a significant EFG, leading to a large quadrupole splitting. Values are often greater than 2.0 mm/s.

Studies on related compounds, such as hexa-ammineiron(II) nitrate, confirm the utility of the technique in identifying the Fe(II) state and probing its local environment. rsc.org Therefore, Mössbauer spectroscopy serves as a definitive method to confirm the ferrous (Fe²⁺) state in ferrous nitrate hexahydrate and to characterize the electronic structure of materials synthesized from it. wikipedia.org

Table 3: Typical Mössbauer Parameters for High-Spin Fe(II) in an Octahedral Environment

| Parameter | Symbol | Typical Value Range (mm/s) | Information Provided |

|---|---|---|---|

| Isomer Shift | δ | +1.0 to +1.3 | Confirms Fe²⁺ oxidation state |

Magnetic Susceptibility Measurements

Ferrous nitrate hexahydrate, Fe(NO₃)₂·6H₂O, is a paramagnetic material due to the presence of the Fe²⁺ ion. The paramagnetic nature of a substance is attributed to unpaired electrons in the electron orbitals of the atoms or ions within the material. The Fe²⁺ ion, with its d⁶ electron configuration, possesses unpaired electrons, which align with an external magnetic field, resulting in a net magnetic attraction. This behavior is quantified by magnetic susceptibility (χ), which is a positive value for paramagnetic substances.

In aqueous solutions, ferrous nitrate hexahydrate dissociates to form Fe²⁺ and NO₃⁻ ions, with the resulting solution exhibiting paramagnetic properties. The magnetic moment of the Fe²⁺ complex is a key parameter derived from susceptibility measurements and provides insight into its electronic structure. While specific magnetic susceptibility data for solid ferrous nitrate hexahydrate is not as commonly cited as for its ferric (Fe³⁺) counterpart, the principles of paramagnetism are well-established. For comparison, the related compound iron(III) nitrate nonahydrate, which is also paramagnetic, has a reported molar magnetic susceptibility (χₘ) of +15,200.0 x 10⁻⁶ cm³/mol. fizika.siwikipedia.org The net susceptibility of a paramagnetic substance is the sum of both paramagnetic and diamagnetic contributions, though the paramagnetic effect is almost always dominant. fizika.si

| Compound | Formula | Magnetic Property | Molar Magnetic Susceptibility (χₘ) (cm³/mol) |

|---|---|---|---|

| Ferrous nitrate hexahydrate | Fe(NO₃)₂·6H₂O | Paramagnetic | Data not commonly published; expected to be positive. |

| Iron(III) nitrate nonahydrate | Fe(NO₃)₃·9H₂O | Paramagnetic | +15,200.0 x 10⁻⁶ fizika.siwikipedia.org |

| Iron(II) chloride | FeCl₂ | Paramagnetic | +14,750 x 10⁻⁶ fizika.si |

| Iron(II) sulfate (B86663) heptahydrate | FeSO₄·7H₂O | Paramagnetic | +11,200 x 10⁻⁶ fizika.si |

Thermal Analysis for Decomposition and Transformation Studies

Thermal analysis techniques are crucial for understanding the behavior of hydrated salts like ferrous nitrate hexahydrate upon heating. They provide information on phase transitions, dehydration, decomposition, and thermal stability.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For ferrous nitrate hexahydrate, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the removal of the water of hydration. This is followed by the decomposition of the anhydrous nitrate salt at higher temperatures.

Research indicates that the hexahydrate begins to lose its water of hydration and melts at approximately 60°C, with subsequent rapid decomposition occurring at 61°C. wikipedia.org The decomposition does not yield iron(II) oxide but proceeds directly to form iron(III) oxide (hematite, Fe₂O₃) due to the oxidizing nature of the nitrate group and the presence of atmospheric oxygen. stackexchange.com The gaseous products evolved during the decomposition of metal nitrates typically include nitrogen oxides (such as NO₂) and water vapor. mdpi.com Studies on the closely related iron(III) nitrate nonahydrate show a complex decomposition involving dehydration, hydrolysis, and the formation of intermediate species like iron hydroxynitrates before the final formation of Fe₂O₃ at temperatures around 280-445°C. tku.edu.twakjournals.com

| Compound | Temperature Range (°C) | Event | Mass Loss | Final Product |

|---|---|---|---|---|

| Ferrous nitrate hexahydrate (Fe(NO₃)₂·6H₂O) | ~60 - 61°C | Melting, dehydration, and onset of decomposition. wikipedia.org | Multi-stage | Iron(III) Oxide (Fe₂O₃) tku.edu.tw |

| Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) | 35 - ~280°C | Multi-step dehydration and decomposition via intermediates. tku.edu.twakjournals.com | ~80% akjournals.com |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves for ferrous nitrate hexahydrate complement TGA data by identifying the thermal nature (endothermic or exothermic) of the observed transitions.

The initial melting and dehydration of the hydrate (B1144303) are typically observed as strong endothermic peaks in the DSC curve. jetir.org The decomposition of the nitrate itself is a more complex process that can involve both endothermic and exothermic events. researchgate.net For iron(III) nitrate nonahydrate, DSC analysis reveals a series of endothermic and exothermic reactions corresponding to melting, water loss, and decomposition steps. researchgate.netresearchgate.net The final decomposition of the nitrate moiety to form the stable iron oxide is often an exothermic process.

Other Analytical Techniques

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive elemental analysis technique used to determine the concentration of trace to major elements in a sample. In the context of ferrous nitrate hexahydrate research, ICP-AES is primarily used for:

Purity Assessment: Verifying the elemental composition and quantifying the iron content of the ferrous nitrate hexahydrate salt to ensure it meets the required stoichiometric purity. proquest.com

Impurity Detection: Detecting and quantifying trace metal impurities that may be present in the starting material, which is critical for applications in catalysis and materials synthesis where impurities can significantly alter material properties. proquest.com

Compositional Analysis of Derived Materials: When ferrous nitrate hexahydrate is used as a precursor to synthesize other materials, such as iron oxides or mixed-metal catalysts, ICP-AES is used to confirm the final elemental composition of the synthesized product. researchgate.neteuropa.eu The technique is standardized for the quantification of iron in various matrices. europa.eu

Nitrogen adsorption/desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. While ferrous nitrate hexahydrate itself is a non-porous crystalline salt, this technique is indispensable for characterizing the materials synthesized from it.

Ferrous nitrate hexahydrate is a common precursor for producing high-surface-area materials like iron oxide nanoparticles and catalysts. After the synthesis and thermal treatment (calcination) of these materials, nitrogen physisorption is employed to evaluate their textural properties.

Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area, a critical parameter for catalytic activity and adsorption capacity.

Pore Structure: The shape of the adsorption/desorption isotherm and the hysteresis loop provides qualitative information about the pore structure. For instance, materials derived from iron nitrate precursors often exhibit Type IV isotherms with H1-type hysteresis, which is characteristic of mesoporous materials with cylindrical channels. mdpi.com

Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to calculate the distribution of pore sizes within the material. mdpi.com

For example, when iron nitrate is used to impregnate a mesoporous support like SBA-15, nitrogen adsorption is used to confirm that the resulting iron oxide particles are dispersed within the pores and to measure the resulting changes in surface area and pore volume. mdpi.com

Ferrous Nitrate Hexahydrate As a Precursor in Advanced Materials Science and Nanotechnology

Synthesis of Iron Oxide Nanoparticles (IONPs) and Related Iron-Based Nanostructures

The synthesis of iron oxide nanoparticles (IONPs) is a significant area of research due to their unique magnetic, catalytic, and biomedical properties. Ferrous nitrate (B79036) hexahydrate is a preferred precursor for generating various phases of iron oxides, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).

Co-precipitation Methods for Controlled Nanoparticle Formation

Co-precipitation is a widely employed, straightforward, and cost-effective method for synthesizing IONPs. scispectrum.in In this technique, ferrous nitrate hexahydrate is dissolved in an aqueous solution, often in combination with a ferric salt like ferric chloride, to maintain a specific Fe²⁺/Fe³⁺ ratio. The addition of a base, such as ammonium (B1175870) hydroxide (B78521), induces the simultaneous precipitation of iron hydroxides, which are subsequently transformed into iron oxide nanoparticles. bohrium.com The size, shape, and magnetic properties of the resulting nanoparticles can be controlled by carefully adjusting parameters such as the Fe²⁺/Fe³⁺ molar ratio, reaction temperature, pH, and the type of precipitating agent used. nih.govresearchgate.net For instance, maintaining a specific stoichiometric ratio and controlling the reaction temperature can yield highly pure superparamagnetic iron oxide nanoparticles. bohrium.com

| Parameter | Influence on Nanoparticle Properties |

| Fe²⁺/Fe³⁺ Molar Ratio | Affects the phase and magnetic properties of the resulting iron oxide. |

| Reaction Temperature | Influences particle size and crystallinity; higher temperatures can lead to smaller, more crystalline particles. nih.gov |

| pH | Determines the rate of precipitation and the final particle size. |

| Precipitating Agent | The choice of base can impact the surface chemistry of the nanoparticles. |

Thermal Decomposition Pathways for Oxide Material Generation

Thermal decomposition offers another effective route to produce high-quality iron oxide nanoparticles with controlled sizes and morphologies. scispectrum.in In a typical process, ferrous nitrate hexahydrate is heated in the presence of a solvent and stabilizing agents, such as oleic acid. acs.org The hexahydrate melts around 60°C and subsequently decomposes at approximately 61°C to form iron(III) oxide. wikipedia.org The controlled decomposition of the precursor at elevated temperatures leads to the nucleation and growth of nanoparticles. The reaction temperature and the nature of the solvent and surfactants are critical parameters that dictate the final characteristics of the synthesized IONPs. acs.orgresearchgate.net This method is particularly advantageous for producing monodisperse nanoparticles with a narrow size distribution. acs.org

Bioreduction Techniques for Environmentally Benign Nanoparticle Synthesis

In recent years, there has been a growing interest in "green" or environmentally benign synthesis methods for nanoparticles. Bioreduction utilizes biological entities, such as plant extracts or microorganisms, to reduce metal ions and form nanoparticles. redalyc.orgfrontiersin.org Plant extracts containing phytochemicals like polyphenols, flavonoids, and tannins can act as both reducing and capping agents. redalyc.orgmdpi.com In this process, an aqueous solution of ferrous nitrate hexahydrate is mixed with a plant extract. The bioactive molecules in the extract reduce the Fe²⁺ ions to zerovalent iron or facilitate their oxidation and precipitation as iron oxides. researchgate.netchemicalpapers.com This approach avoids the use of harsh chemicals, making it an eco-friendly alternative to conventional synthesis methods. For example, studies have demonstrated the successful synthesis of IONPs using extracts from various plants, where the biomolecules mediate the reduction and stabilization of the nanoparticles. redalyc.orgresearchgate.netchemicalpapers.com

| Plant Extract Source | Key Phytochemicals | Resulting Nanoparticle Characteristics |

| Roselle hibiscus fruit | Polyphenols, Flavonoids | Spherical IONPs with a size of approximately 27 nm. researchgate.netchemicalpapers.com |

| Various plant parts (leaves, bark, etc.) | Tannins, Saponins, Alkaloids | Biocompatible and stable IONPs. redalyc.org |

Ultrasonic Spray Pyrolysis for Aerosol-Derived Materials

Ultrasonic spray pyrolysis (USP) is a versatile aerosol-based technique for the continuous synthesis of a wide range of materials, including iron oxide nanoparticles. illinois.edumdpi.com In this method, a precursor solution of ferrous nitrate hexahydrate is atomized into fine droplets by an ultrasonic nebulizer. These aerosolized droplets are then carried by a gas stream into a high-temperature furnace. illinois.edu Inside the furnace, the solvent evaporates, and the precursor undergoes thermal decomposition and reaction to form solid particles. mdpi.comresearchgate.net The morphology, size, and composition of the resulting particles can be precisely controlled by manipulating parameters such as precursor concentration, furnace temperature, and carrier gas flow rate. illinois.edumdpi.com USP allows for the production of spherical and porous iron-based particles, which can be advantageous for catalytic and other applications. illinois.edu

Preparation of Electrode Materials for Electrochemical Energy Storage Systems

The demand for efficient energy storage systems has driven research into novel electrode materials for batteries and supercapacitors. Ferrous nitrate hexahydrate serves as a valuable precursor for synthesizing iron-based compounds that exhibit promising electrochemical properties. lu.se Transition metal oxides, including those derived from iron, are considered good candidates for supercapacitor electrodes due to their high energy density and stability. tubitak.gov.tr

For instance, iron oxides and mixed metal oxides containing iron can be prepared using ferrous nitrate hexahydrate through methods like sol-gel synthesis and hydrothermal techniques. tubitak.gov.tr These materials can store charge through fast and reversible faradaic reactions at the electrode-electrolyte interface. The porous nature of materials synthesized from this precursor can enhance ion diffusion and provide a large surface area for electrochemical reactions, leading to improved supercapacitor performance. lu.se Furthermore, ferrous nitrate is used in the development of iron-air batteries, a technology noted for its high energy density and the use of abundant, non-toxic materials. nanografi.com

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas and tunable pore sizes make them attractive for applications in gas storage, separation, and catalysis. Ferrous nitrate hexahydrate can be used as a source of iron(II) ions for the synthesis of iron-based MOFs and coordination polymers.

Integration into Sol-Gel Derived Glassy Matrices

Ferrous nitrate hexahydrate, along with its ferric counterpart, serves as a crucial iron precursor in the sol-gel synthesis of glassy materials. tandfonline.comresearchgate.netresearchgate.net The sol-gel process, a versatile low-temperature method for producing glasses and ceramics, allows for the incorporation of iron ions into a silica (B1680970) (SiO₂) matrix at a molecular level. researchgate.netiarjset.com This integration is achieved by hydrolyzing a silicon alkoxide, such as tetraethoxysilane (TEOS) or tetramethylorthosilicate (TMOS), in the presence of an aqueous or alcoholic solution of the iron nitrate salt. tandfonline.comresearchgate.netscispace.com The process facilitates the formation of a monolithic gel where iron ions are dispersed within the developing silica network. researchgate.net

During the hydrolysis and subsequent condensation reactions, Si-O-Si linkages form the backbone of the glass, while the presence of the iron precursor leads to the creation of Si-O-Fe bonds. tandfonline.comresearchgate.net The existence of these bonds has been confirmed through infrared (IR) spectroscopy, indicating a true chemical integration of iron into the glass structure. tandfonline.comresearchgate.net The concentration of the iron nitrate precursor can be varied to control the iron content within the final glass, with studies exploring molar concentrations from a few percent up to 75%. researchgate.netscispace.com

The thermal treatment (calcination) of the dried iron-containing gel is a critical step that dictates the final phase and properties of the material. mdpi.com The atmosphere during calcination plays a significant role; treatment in an oxidizing atmosphere like air typically promotes the formation of hematite (B75146) (α-Fe₂O₃), whereas treatment in an inert atmosphere such as argon can lead to the formation of ferrimagnetic phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). mdpi.com The final material can be a fully amorphous iron-doped glass or a glass-ceramic nanocomposite, where crystalline iron oxide nanoparticles are dispersed within the amorphous silica matrix. researchgate.netmdpi.com The properties of these materials are highly sensitive to the synthesis parameters, including the specific iron precursor used (nitrate vs. chloride), pH, and calcination temperature, which influence the size and distribution of the resulting iron oxide particles. researchgate.net

An alternative approach involves dispersing pre-formed bioactive glass powders into a solution containing iron nitrate. mdpi.comresearchgate.net After stirring, solvent removal, and heat treatment, this method also results in the homogeneous dispersion of magnetic nanoparticles throughout the glassy matrix. mdpi.comresearchgate.net These iron-doped glassy materials are of significant interest for applications requiring magnetic properties, such as in magnetic hyperthermia for cancer treatment. mdpi.comresearchgate.net

Table 1: Research Findings on Sol-Gel Derived Iron-Containing Glasses

| Precursors Used | Target Composition/System | Key Findings | Reference(s) |

| Ferric nitrate, TEOS | Fe₂O₃-SiO₂ | Formation of Si-O-Fe bonds confirmed. At iron nitrate concentrations below 30 mol%, the resulting glass remains amorphous after thermal transitions. | tandfonline.comresearchgate.net |

| Ferric nitrate, TEOS | 32 wt.% Fe₂O₃ in SiO₂ | The type of iron oxide phase formed (e.g., hematite) depends on the thermal treatment atmosphere. Resulting materials can exhibit superparamagnetic properties. | researchgate.net |

| Iron nitrate tetra-hydrate, pre-formed CaO-SiO₂-P₂O₅ glass powder | Functionalized bioactive glass | Homogeneous dispersion of magnetite phases within the porous glass matrix was achieved. The glass matrix showed high stability against crystallization up to 800 °C. | mdpi.comresearchgate.net |

| Ferric chloride, TEOS | Fe₂O₃-SiO₂ | Used as a comparison to nitrate precursors, showing that the choice of anion (Cl⁻ vs. NO₃⁻) affects the resulting iron oxide phases. | researchgate.net |

Development of Carbon-Supported Iron Materials for Diverse Applications

Ferrous nitrate hexahydrate is a widely utilized precursor for the synthesis of carbon-supported iron materials, which are pivotal in fields like catalysis, environmental remediation, and energy storage. mdpi.comlu.sechemicalbook.com The synthesis methods generally involve dispersing the iron salt onto a high-surface-area carbon support, followed by a thermal treatment to decompose the precursor and form iron-based nanoparticles or single atoms anchored to the carbon matrix. mdpi.com

A common and straightforward technique is wet impregnation. mdpi.com In this method, a carbon support, such as activated carbon, graphite (B72142), or carbon nanotubes, is wetted with an aqueous solution of ferrous or ferric nitrate. mdpi.comchemicalbook.com Subsequent drying and thermal treatment (pyrolysis or calcination) in an inert or controlled atmosphere convert the nitrate salt into the desired iron phase, which can be zero-valent iron (Fe⁰), iron oxides (e.g., Fe₃O₄, Fe₂O₃), or iron carbides. mdpi.comwpmucdn.com The temperature of the thermal treatment is a critical parameter, influencing the final iron phase; for instance, Fe₃O₄ particles may form at 300–500 °C, which are then reduced to metallic iron nanoparticles at temperatures above 600 °C. wpmucdn.com This approach allows for high iron loadings while maintaining a good dispersion of nanoparticles. illinois.edu

These carbon-supported iron materials have a broad range of applications. For example, carbon-supported nanoscale zero-valent iron (nZVI) particles are effective for the remediation of environmental contaminants like hexavalent chromium. wpmucdn.com In catalysis, these materials are investigated as low-cost, efficient alternatives to precious metal catalysts. mdpi.comnih.gov By using nitrogen-doped carbon supports, it is possible to create unique Fe-Nₓ active sites, leading to highly active single-atom catalysts. nih.govsemanticscholar.org Such catalysts, prepared using iron nitrate and nitrogen-containing precursors like glucosamine (B1671600) or melamine, have shown excellent performance in organic synthesis reactions, including the hydrogenation of nitroarenes to amines. nih.govsemanticscholar.org

The versatility of the iron nitrate precursor also extends to the synthesis of magnetic carbon composites. chemicalbook.com For instance, magnetic ferroferric oxide (Fe₃O₄) nanoparticles supported on carbon nanotubes have been prepared by treating the nanotubes with a ferric nitrate solution, followed by calcination. chemicalbook.com These composites are valuable for applications in magnetic targeting, electromagnetic shielding, and as electrode materials for supercapacitors. chemicalbook.com

Table 2: Research Findings on Carbon-Supported Iron Materials from Nitrate Precursors

| Iron Precursor | Carbon Support | Synthesis Method | Key Findings & Applications | Reference(s) |

| Ferric nitrate nonahydrate | Carbon Black | Adsorption or impregnation followed by high-temperature (600-800 °C) reaction under Ar. | Produced carbon-supported zero-valent iron nanoparticles (20-100 nm) for remediation of hexavalent chromium. | wpmucdn.com |

| Ferric nitrate | N-functionalized graphitic carbon | Wet impregnation followed by drying and thermal annealing. | Resulted in a mix of single iron atoms, clusters, and larger iron oxyhydroxide particles. Studied for understanding catalyst heterogeneity. | mdpi.com |

| Ferric nitrate, Glucosamine | SBA-15 silica template (removed later) | Impregnation and calcination to form N-doped carbon with single iron atoms. | Created a novel Fe₁/N-C single-atom catalyst with FeN₄ active sites, effective for transfer hydrogenation of nitroarenes. | nih.govsemanticscholar.org |

| Iron nitrate hexahydrate, Melamine | MIL-101(Fe) Metal-Organic Framework | Grinding of precursors followed by calcination. | Synthesized a Fe/Fe₂O₃ catalyst supported on N-doped porous carbon for organic synthesis. | nih.gov |

| Iron(III) nitrate nonahydrate | Carbon Nanotubes | Stirring CNTs in nitrate solution, followed by drying and calcination in an inert atmosphere. | Produced magnetic Fe₃O₄ nanoparticles on CNTs for use in catalysts, magnetic materials, and supercapacitor electrodes. | chemicalbook.com |

| Iron Nitrate Hexahydrate | Porous Carbon Nanofibers (CNFs) | Embedding nanoparticles into CNFs. | Developed a catalyst for the electrochemical reduction of nitrate to ammonia (B1221849), showing high ammonia yield and faradaic efficiency. | lu.se |

Catalytic Applications and Mechanistic Research Involving Ferrous Nitrate Hexahydrate

Homogeneous and Heterogeneous Catalysis in Organic Synthesis

Ferrous nitrate (B79036) hexahydrate serves as a catalyst in a variety of organic reactions, demonstrating its versatility in both homogeneous and heterogeneous systems. mdpi.comrsc.org In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. acs.org Conversely, in heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse, a significant advantage in industrial applications. rsc.orgresearchgate.net Ferrous nitrate hexahydrate can be supported on materials like silica (B1680970), enhancing its stability and facilitating its separation from the reaction mixture. researchgate.net

Oxidation Reactions of Organic Substrates (e.g., Alcohols, Phenolic Compounds)

A significant application of ferrous nitrate hexahydrate in organic synthesis is the oxidation of organic substrates, particularly alcohols and phenolic compounds. researchgate.net The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. researchgate.netajol.info Ferrous nitrate, often in combination with other reagents, has proven to be an effective catalyst for this purpose. ajol.inforesearchgate.net For instance, research has demonstrated the successful oxidation of various alcohols to their corresponding carbonyl compounds using a mixture of ferric nitrate nonahydrate (a related iron nitrate salt) and barium chloride or silica sulfuric acid under mild and heterogeneous conditions. ajol.inforesearchgate.net These methods offer advantages such as good to excellent yields and simple work-up procedures. ajol.inforesearchgate.net

Similarly, ferrous nitrate has been shown to effectively catalyze the oxidation of phenolic compounds. researchgate.net This is particularly relevant in the synthesis of valuable chemical intermediates. The nitration of phenols, another important reaction, can be achieved with high selectivity for mononitration using iron(III) nitrate, minimizing the formation of undesirable over-nitrated products. researchgate.net

The mechanism of oxidation reactions catalyzed by iron nitrates often involves the Fe(III)/Fe(II) redox couple. In the case of alcohol oxidation using ferric nitrate, the reaction is believed to proceed through the hydrolysis of the iron(III) salt. psu.edu A proposed mechanism for the aerobic oxidation of alcohols catalyzed by Fe(NO₃)₃/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl involves a "serial cooperativity" model. acs.org In this redox cascade, an in situ-generated oxoammonium species oxidizes the alcohol. acs.org The iron nitrate initiates a NOₓ-based redox cycle that regenerates the active oxoammonium species from the resulting hydroxylamine (B1172632). acs.org This is distinct from the "integrated cooperativity" observed with copper-based catalysts where both the metal and the aminoxyl are directly involved in the alcohol oxidation step. acs.org

In the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) using a Fe(NO₃)₃/TEMPO system, a plausible pathway involves the oxidation of TEMPO to a nitrogen carbonyl cation by Fe(III). acs.org This cation then abstracts a hydrogen atom from HMF to form DFF. The Fe(III) is reduced to Fe(II), and the nitrate ion oxidizes Fe(II) back to Fe(III) while being reduced to a nitrite (B80452) ion. acs.org Molecular oxygen then re-oxidizes the nitrite ion, regenerating the nitrate ion and completing the catalytic cycle. acs.org

The selectivity and yield of oxidation reactions catalyzed by ferrous nitrate hexahydrate are highly dependent on the reaction conditions. Factors such as the solvent, temperature, catalyst loading, and the presence of co-catalysts or additives play a crucial role.

For the aerobic oxidation of HMF to DFF, the choice of solvent has a remarkable effect on selectivity. acs.org While the reaction proceeds in various solvents, glacial acetic acid was found to be optimal. acs.org The concentration of the substrate can also influence the conversion rate and yield. acs.org

In the oxidation of alcohols using ferric nitrate nonahydrate, the addition of barium chloride or silica sulfuric acid significantly improves the reaction efficiency. ajol.inforesearchgate.net A comparison of these two systems showed that the barium chloride-assisted method was more efficient in terms of reaction time and yield. ajol.info The electronic nature of the substituents on the alcohol also affects the reaction rate, with electron-deficient alcohols oxidizing more slowly. ajol.info The calcination temperature of ferrous nitrate-based oxides can also influence their structural and catalytic properties, with a balance needed between crystallinity and surface area for optimal performance.

Table 1: Oxidation of Alcohols to Carbonyl Compounds with Ferric Nitrate Nonahydrate *All products are known and their spectral and physical data have been reported in the literature. *Optimum conditions are reported after several ratios and temperatures were experimented with. (Source: ajol.info)

| Alcohol | Product | Catalyst System | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | Fe(NO₃)₃·9H₂O / BaCl₂·2H₂O | 90 | 15 | 98 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Fe(NO₃)₃·9H₂O / BaCl₂·2H₂O | 90 | 20 | 95 |

| Cyclohexanol | Cyclohexanone | Fe(NO₃)₃·9H₂O / BaCl₂·2H₂O | 90 | 30 | 92 |

| Benzyl alcohol | Benzaldehyde | Fe(NO₃)₃·9H₂O / Silica Sulphuric Acid | 40 | 60 | 90 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Fe(NO₃)₃·9H₂O / Silica Sulphuric Acid | 40 | 120 | 85 |

Electrocatalysis for Environmental Remediation and Sustainable Chemical Production

Ferrous nitrate hexahydrate and its derivatives are increasingly being investigated for their potential in electrocatalysis, particularly for environmental remediation and the sustainable production of chemicals. lu.sejwent.net Iron-based catalysts are attractive due to their low cost, abundance, and relatively low toxicity. mdpi.com

Electrochemical Reduction of Nitrate to Ammonia (B1221849)

A key area of research is the electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃). lu.semdpi.com This process offers a dual benefit: the removal of nitrate, a widespread water pollutant, and the synthesis of ammonia, a vital chemical for fertilizers and a potential carbon-neutral energy carrier. lu.semdpi.com Iron-based catalysts have shown promise in this reaction, with some studies demonstrating high Faradaic efficiencies and ammonia yields. mdpi.comresearchgate.netpnas.org For instance, a catalyst derived from iron nitrate hexahydrate nanoparticles embedded in porous carbon nanofibers exhibited a high ammonia yield of 18.5 mg h⁻¹ mg⁻¹cat and a Faradaic efficiency of 70.9%. lu.se

The electrochemical reduction of nitrate to ammonia is a complex multi-step process involving the transfer of eight electrons and nine protons. nih.gov The mechanism involves the initial adsorption of nitrate onto the catalyst surface, followed by a series of reduction steps. nih.gov The electron transfer from the catalyst to the nitrate species is a critical step. nih.gov

In prokaryotic nitrate reductases, which serve as a biological model, the active site contains a molybdenum cofactor, and electron transfer is facilitated by iron-sulfur clusters. semanticscholar.org In synthetic systems using iron-based catalysts, the electron transfer pathways are still under investigation but are believed to involve the redox cycling of iron species. mdpi.com During nitrate-dependent anaerobic Fe(II) oxidation, electrons from Fe(II) are transferred to nitrate and its intermediates through enzymes like nitrate reductase. frontiersin.org

The reduction of nitrate can proceed through various intermediates, including nitrite (NO₂⁻), nitric oxide (NO), and hydroxylamine (NH₂OH). acs.org The selectivity towards ammonia versus other products like dinitrogen (N₂) is a key challenge. mdpi.com The formation of an N-N bond is kinetically less favorable than the N-H bond, which can favor ammonia production. mdpi.com In-situ spectroscopic techniques are crucial for identifying reaction intermediates and elucidating the electron transfer pathways. pnas.org For example, in-situ Raman spectroscopy has been used to confirm that the donation of electrons from Fe(II) facilitates the transformation of adsorbed NO to NOH, a key step in ammonia formation. pnas.org

Design Principles for Enhanced Catalytic Activity and Faradaic Efficiency

The rational design of catalysts derived from ferrous nitrate hexahydrate is fundamental to achieving high catalytic activity and Faradaic efficiency, particularly in electrochemical reactions like nitrate reduction. Key design principles focus on optimizing the catalyst's structural, electronic, and surface properties.

An effective electrocatalyst must possess accessible active sites, good electrical conductivity, and long-term stability. lu.se The design of catalysts with a high number of exposed active sites is crucial for efficient nitrate adsorption and subsequent reduction. lu.se Strategies to achieve this include surface modification and the creation of heterostructures to improve selectivity towards the desired product, such as ammonia. lu.se The properties of the support material, including its pore structure, degree of graphitization, surface functional groups, and electron transfer ability, are also highly correlated with catalytic activity. researchgate.net

Several critical factors influence the catalyst's performance:

Electronic Structure: Transition metals, like iron, with occupied d-orbitals that have energy levels similar to the lowest unoccupied molecular orbital (LUMO) of nitrate, facilitate efficient electron transfer during the reduction process. lu.se Fine-tuning the coordination environment of iron single-atom catalysts (Fe SACs), including the number and species of coordinating atoms (e.g., N, O), can significantly affect reaction barriers, kinetics, and pathways. researchgate.net

Active Sites: For nitrate reduction to ammonia, Fe single-atom catalysts are effective in preventing the undesired N-N coupling required for N₂ formation, thereby enhancing ammonia selectivity. lu.se High loading of these single-atom sites can lead to better electrochemical performance due to the abundance of active sites. researchgate.net

Support Material: Carbon-based supports are often used due to their high conductivity, tunable surface properties, porosity, low cost, and stability. researchgate.net A large specific surface area and well-defined pore geometry are important for maximizing molecular transport and providing accessible active sites. lu.se

Synergistic Effects: In bimetallic catalysts, synergistic interactions between the two metals can enhance catalytic activity and selectivity beyond that of the individual components. acs.org For instance, introducing a second metal can modify the electronic properties of the primary catalyst, leading to improved performance. acs.orgnih.gov

Optimizing these parameters is a pivotal task for enhancing performance, which includes boosting the reaction rate, increasing Faradaic efficiency, and improving selectivity towards the desired chemical products. researchgate.net

Role of Nanostructured Catalysts (e.g., Embedded in Porous Carbon Nanofibers)

The use of ferrous nitrate hexahydrate as a precursor for developing nanostructured catalysts has shown significant promise in various applications, particularly in electrocatalysis. Embedding iron-based nanoparticles within a structured matrix, such as porous carbon nanofibers (CNFs), is a key strategy to enhance catalytic performance. lu.se

Carbon nanofibers serve as an excellent support material due to their high electrical conductivity, significant surface area, chemical inertness, and mechanical strength. ntnu.norsc.org This nanostructured arrangement offers several advantages:

High Dispersion: The porous nature of the CNF matrix prevents the agglomeration of the iron nanoparticles, ensuring a high dispersion of active sites. rsc.org

Enhanced Stability: Encapsulating the iron nanoparticles within the carbon fiber structure can protect them from dissolution or deactivation, leading to high stability over extended operation. ntnu.no

Improved Mass Transport: The porous structure facilitates the efficient transport of reactants and products to and from the active catalytic sites. lu.se

A notable example is the development of a catalyst comprising iron nitrate hexahydrate nanoparticles embedded in porous carbon nanofibers for the electrochemical reduction of nitrate to ammonia. lu.se This process is a sustainable alternative to the energy-intensive Haber-Bosch process. lu.se The synthesized catalyst demonstrated high efficiency in converting nitrate, a common water pollutant, into valuable ammonia. lu.se The structural and morphological integrity of these catalysts are typically verified through analytical techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). lu.se

| Parameter | Value | Reference |

|---|---|---|

| Ammonia Yield | 18.5 mg h⁻¹ mg⁻¹ cat | lu.se |

| Faradaic Efficiency | 70.9% | lu.se |

The high performance of such nanostructured catalysts is attributed to the synergistic effect between the highly active iron nanoparticles and the conductive, high-surface-area carbon nanofiber support. lu.sentnu.no This approach highlights the potential of using ferrous nitrate hexahydrate to create advanced nanostructured materials for environmental and energy applications. lu.se

Role in Thermochemical Conversion Processes

Ferrous nitrate hexahydrate serves as a crucial precursor in the synthesis of iron-based catalysts for various thermochemical conversion processes. These processes are vital for producing synthetic fuels, upgrading carbon materials, and producing metallic iron.

Fischer-Tropsch Synthesis Catalysts Derived from Iron Precursors

Ferrous nitrate, along with its ferric counterpart, is a commonly used precursor for preparing iron-based catalysts for the Fischer-Tropsch (F-T) synthesis. hep.com.cnlongdom.orgwipo.int The F-T process converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing a pathway to produce synthetic fuels and valuable chemicals. rsc.org Iron-based catalysts are particularly attractive due to their low cost and high activity for the water-gas shift reaction, which allows for the use of CO-rich syngas, often derived from coal or biomass. rsc.org

The preparation of these catalysts often involves impregnating a support material, such as silica or carbon, with a solution of the iron nitrate precursor. longdom.org Subsequent thermal treatment (calcination and reduction) converts the nitrate into iron oxides, which are then transformed into the active iron carbide phases under the F-T reaction conditions. rsc.orgrsc.org

Research has explored various preparation methods and the inclusion of promoters to enhance catalyst performance. For instance, bimetallic catalysts, such as Co-Fe systems, have been prepared by co-impregnating supports with solutions of cobalt nitrate hexahydrate and iron(III) nitrate. longdom.orgacs.org The addition of promoters like manganese or samarium, introduced using their respective nitrate salts during co-precipitation, can also modify the catalyst's properties. rsc.org

| Precursor(s) | Support/Method | Key Finding | Reference |

|---|---|---|---|

| Iron(III) nitrate hexahydrate, Ruthenium(IV) hydroxochloride dihydrate | Hyper-crosslinked polystyrene (HPS) | Addition of Ru to the Fe-catalyst led to smaller particle sizes with a narrower distribution (ca. 5 nm). | hep.com.cn |

| Cobalt nitrate hexahydrate, Iron(III) nitrate | SBA-15 silica | Bimetallic Co-Fe/SiO₂ catalyst prepared via co-impregnation. | longdom.org |

| Iron(III) nitrate nonahydrate, Manganese nitrate, Samarium(III) nitrate hexahydrate | Co-precipitation | Sm-promotion increased the BET surface area and promoted the formation of smaller iron particles. | rsc.org |

| Ferrous nitrate, Ferric nitrate | Solution | Development of stable ferrous-ferric nitrate solutions for consistent catalyst preparation. | wipo.int |

The choice of precursor and preparation method significantly influences the final catalyst's morphology, particle size, and the formation of active phases, which in turn dictate its activity and selectivity in F-T synthesis. hep.com.cnrsc.org

Catalytic Graphitization of Carbonaceous Materials

Ferrous nitrate is an effective precursor for iron-based catalysts used in the catalytic graphitization of carbonaceous materials. bohrium.comcsic.es This process involves the pyrolysis of carbon-rich precursors, such as biomass or polymers, in the presence of an iron catalyst to produce materials with a graphitic structure at relatively low temperatures (e.g., starting around 715-800 °C). researchgate.netacs.org Graphitic carbons are highly valued for their chemical stability, high surface area, and excellent thermal and electronic conductivity, making them suitable for applications like anodes in lithium-ion batteries. bohrium.comresearchgate.net

The mechanism for iron-catalyzed graphitization at lower temperatures is generally understood to proceed through a carbide formation-decomposition pathway. csic.es When using a precursor like iron nitrate, the salt decomposes upon heating to form iron oxide nanoparticles. csic.es These nanoparticles are then carbided, and the resulting iron carbide subsequently decomposes into metallic iron and graphitic carbon. csic.esacs.org

Studies have investigated the impact of different iron precursors on the efficiency of graphitization. In a comparative study using coffee grounds as a biomass precursor, iron(III) nitrate nonahydrate was one of several iron compounds tested as an activator. bohrium.comcsic.es The method of introducing the catalyst (e.g., impregnation vs. physical mixing) and the precursor type were found to significantly affect the final degree of graphitization (DoG) and the electrochemical performance of the resulting carbon material. bohrium.comcsic.es

| Iron-Based Activator | Mixing Method | Degree of Graphitization (DoG) by Raman Spectroscopy | Reversible Capacity (at 0.1C) | Reference |

|---|---|---|---|---|

| Iron(III) chloride hexahydrate | Impregnation | ~55% | - | csic.es |

| Iron(III) nitrate nonahydrate | Impregnation | Not specified as highest | - | bohrium.comcsic.es |

| Iron(III) oxide | Physical Mixing | - | - | bohrium.comcsic.es |

| Iron powder | Physical Mixing | ~74% | ≈320 mAh g⁻¹ | csic.es |

These findings provide crucial insights for designing synthetic graphite (B72142) from renewable sources by selecting the appropriate iron precursor and processing conditions to achieve desired material properties. csic.es

Hydrogen Reduction of Iron Oxides and Precursors

Ferrous nitrate hexahydrate acts as a precursor for iron oxides, which can then be subjected to hydrogen reduction to produce metallic iron. mdpi.com This process is gaining significant attention as a potential route for carbon-free steelmaking, aiming to reduce the massive CO₂ emissions associated with traditional blast furnace methods that use carbon as a reducing agent. researchgate.netmpie.de

The process typically involves the thermal decomposition of the iron nitrate precursor to form iron(III) oxide (hematite, Fe₂O₃). mdpi.com This hematite (B75146) is then reduced by hydrogen gas at elevated temperatures. The reduction is a stepwise process, generally following the sequence: Fe₂O₃ (hematite) → Fe₃O₄ (magnetite) → FeO (wüstite) → Fe (metallic iron). mdpi.comresearchgate.net

Research has shown that the reduction temperature is a critical parameter. In one study, iron oxide particles were prepared from iron(III) nitrate via ultrasonic spray pyrolysis and then subjected to hydrogen reduction. mdpi.com The oxygen content of the particles decreased as the temperature was increased from 700 to 950 °C. mdpi.com The formation of metallic iron (Fe) from undoped iron oxides was only achieved at the higher temperature of 950 °C. mdpi.com

| Temperature | Observed Products (Undoped) | Key Observation | Reference |

|---|---|---|---|

| 700 °C | Magnetite (Fe₃O₄), Wüstite (FeO) | Incomplete reduction to metallic iron. | mdpi.com |

| 950 °C | Wüstite (FeO), Metallic Iron (Fe) | Formation of metallic iron is achieved. | mdpi.com |

| 700 °C (Pt-doped) | Magnetite (Fe₃O₄), Wüstite (FeO), Metallic Iron (Fe) | Platinum catalyzes the reduction, allowing metallic iron formation at a lower temperature. | mdpi.com |

Furthermore, the addition of other elements can significantly influence the reduction process. The presence of a platinum (Pt) dopant was found to catalyze the reaction, enabling the formation of metallic iron at a much lower temperature of 700 °C. mdpi.com Conversely, the addition of silicon dioxide (SiO₂) inhibited the reduction. mdpi.com Understanding these mechanisms is crucial for optimizing the hydrogen-based production of iron. mdpi.comresearchgate.net

Photocatalytic Applications for Pollutant Degradation

Iron oxides, particularly hematite (α-Fe₂O₃), synthesized from precursors like ferrous nitrate hexahydrate, have emerged as promising photocatalysts for the degradation of organic pollutants in wastewater. chemicalpapers.comresearchgate.netresearchgate.net Photocatalysis is an advanced oxidation process that utilizes light to activate a semiconductor material, which then generates highly reactive species to break down contaminants. mdpi.comrsc.org

Iron oxide is an attractive photocatalyst due to its narrow band gap (around 2.2 eV), which allows it to absorb a significant portion of the visible light spectrum, its chemical stability, low cost, and non-toxicity. researchgate.netacs.org The photocatalytic mechanism involves the generation of electron-hole pairs upon light irradiation. These charge carriers can react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic dyes and pollutants like methylene (B1212753) blue (MB). chemicalpapers.comrsc.org

In a typical synthesis, iron oxide nanoparticles (IONPs) are produced from an iron nitrate solution, often using green synthesis methods like plant extracts (e.g., Roselle hibiscus fruit extract) as reducing and capping agents. chemicalpapers.comresearchgate.net The characteristics of the resulting nanoparticles, such as particle size, crystallinity, and surface area, are crucial for their photocatalytic efficiency and are analyzed using techniques like HR-TEM, XRD, and FT-IR. chemicalpapers.comresearchgate.net Smaller particle sizes are generally associated with higher photocatalytic activity due to a larger surface area. acs.org

| Catalyst | Pollutant | Light Source | Degradation Result | Reference |

|---|---|---|---|---|

| Iron Oxide Nanoparticles (IONPs) from Roselle hibiscus extract | Methylene Blue (MB) | Not specified | Complete degradation in 130 min | chemicalpapers.comresearchgate.net |

| α-Fe₂O₃ Nanoparticles (80-120 nm) | Rhodamine B (RhB) | UV-vis | 40% degradation in 40 min | acs.org |

| ZnO nanoplates/Fe₂O₃ nanospindles hybrid | Methylene Blue (MB) | Green LED (520 nm) | 99.3% degradation in 85 min | rsc.org |

To further enhance efficiency, iron oxides are often combined with other semiconductors to form heterojunctions, such as ZnO/Fe₂O₃. rsc.org These composite materials can improve charge separation, reduce the recombination of electron-hole pairs, and thus boost photocatalytic performance under visible light. rsc.org

Dye Degradation Mechanisms Mediated by Iron Oxide Nanoparticles

Iron oxide nanoparticles (IONPs) synthesized from iron precursors, including ferrous nitrate hexahydrate, are effective catalysts for the degradation of organic dyes found in industrial wastewater. The primary mechanism involves the generation of highly reactive oxygen species (ROS), which attack and break down the complex dye molecules into simpler, less harmful compounds.

The process is often a Fenton-like or photo-Fenton reaction. In a typical photocatalytic process, the semiconductor iron oxide nanoparticles absorb light energy, which excites an electron (e⁻) from the valence band to the conduction band, leaving a hole (h⁺) behind. These electron-hole pairs are the primary drivers of the degradation reactions.

The generated holes (h⁺) can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly oxidative hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further react to produce more hydroxyl radicals.

A proposed mechanism for the degradation of dyes like methylene blue using iron oxide nanoparticles is as follows:

Adsorption : Dye molecules are adsorbed onto the surface of the iron oxide nanoparticles.

Photo-excitation : Under visible light or UV irradiation, the IONPs are activated: Fe₂O₃ + hv → Fe₂O₃ (e⁻ + h⁺)

Generation of Reactive Species : The electron-hole pairs initiate a series of reactions to form ROS:

h⁺ + H₂O → •OH + H⁺

h⁺ + OH⁻ → •OH

e⁻ + O₂ → •O₂⁻

•O₂⁻ + H₂O → HOO• + OH⁻

HOO• + H₂O + e⁻ → H₂O₂ + OH⁻

H₂O₂ + e⁻ → •OH + OH⁻

Dye Degradation : The highly reactive hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that attack the organic dye molecules, leading to their decomposition. researchgate.net •OH + Dye → Degradation Products (e.g., CO₂, H₂O, mineral acids)

The efficiency of this process is influenced by several factors, including the pH of the solution, the concentration of the dye, the amount of catalyst used, and the intensity of the light source. eeer.orgckthakurcollege.net For instance, the degradation of crystal violet dye using biogenic IONPs was found to be dependent on both time and catalyst concentration, achieving up to 99.23% decolorization. mdpi.com Similarly, the complete photocatalytic degradation of methylene blue using IONPs synthesized from iron nitrate hexahydrate was achieved in 130 minutes. researchgate.netchemicalpapers.com

Influence of Catalyst Precursor Identity and Preparation on Catalytic Performance